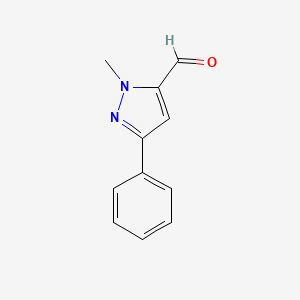

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGHBJQGDDYIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428771 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-96-2 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

CAS Number: 864068-96-2

This technical guide provides a comprehensive overview of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthesis method, and discusses the broader biological significance of the pyrazole scaffold.

Chemical and Physical Properties

While specific experimental data for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is not extensively available in the public domain, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 864068-96-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| IUPAC Name | 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | [4] |

| Synonyms | 1-Methyl-3-phenylpyrazole-5-carbaldehyde, 2-Methyl-5-phenyl-2H-pyrazole-3-carbaldehyde, 5-Formyl-1-methyl-3-phenyl-1H-pyrazole | [3][4] |

| SMILES | Cn1nc(c(c1)C=O)c2ccccc2 | |

| InChI Key | XFGHBJQGDDYIKS-UHFFFAOYSA-N | [3] |

Synthesis Protocol

Reaction: Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole.

Reagents and Materials:

-

1-methyl-3-phenyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction, and the temperature should be maintained below 5°C.

-

Formylation Reaction: Once the Vilsmeier reagent has formed, add a solution of 1-methyl-3-phenyl-1H-pyrazole in a minimal amount of an appropriate solvent (e.g., dichloromethane) to the reaction mixture dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat to 60-70°C to ensure the completion of the reaction.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a pyrazole carbaldehyde via the Vilsmeier-Haack reaction.

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Biological Activity and Signaling Pathways

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][5][8] These biological effects are often attributed to the ability of the pyrazole ring system to interact with various biological targets.

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. However, the broader class of pyrazole derivatives has been shown to modulate several key signaling pathways. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Others have been found to interact with protein kinases, which are central to many cellular signaling cascades involved in cell growth, differentiation, and apoptosis.

Given the established biological importance of the pyrazole core, 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data for this specific molecule are limited, this guide provides a framework for its synthesis and an understanding of the potential biological significance of its structural class. Further investigation into this and related compounds is warranted to explore their full potential in drug discovery and development.

References

- 1. 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole | 947-95-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciensage.info [sciensage.info]

An In-depth Technical Guide to the Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process: the formation of the pyrazole core via condensation, followed by regioselective formylation. This document details the experimental protocols, presents quantitative data for the key reaction steps, and includes visualizations of the synthetic pathway.

Core Synthesis Pathway

The most prevalent and efficient synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde involves two key transformations:

-

Step 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole. This initial step involves the condensation of a hydrazine derivative, methylhydrazine, with a 1,3-dicarbonyl compound, benzoylacetone. This reaction, a classic method for pyrazole synthesis, forms the core heterocyclic structure. The reaction of methylhydrazine with the unsymmetrical benzoylacetone can potentially yield two regioisomers: 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole. However, the reaction conditions can be optimized to favor the desired 3-phenyl isomer.

-

Step 2: Vilsmeier-Haack Formylation. The second step is the introduction of the carbaldehyde group onto the pyrazole ring. The Vilsmeier-Haack reaction is the most effective method for this transformation. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve formylation of the electron-rich pyrazole ring. A crucial aspect of this step is the regioselectivity of the formylation, which can occur at either the C4 or C5 position. Reaction conditions can be tailored to selectively yield the desired 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

A visual representation of this two-step synthesis is provided below:

Physical and chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS No: 864068-96-2). Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers for comparative purposes and outlines a plausible synthetic route via the Vilsmeier-Haack reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The substituent pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a specific isomer with potential as a synthetic intermediate for the elaboration of more complex molecules with therapeutic potential. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

Quantitative data for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is scarce in publicly available literature. The following tables summarize the known information for the target compound and provide data for related isomers to offer a comparative context.

Table 1: Physical and Chemical Properties of 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

| Property | Value | Source |

| CAS Number | 864068-96-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][3][4][6] |

| Molecular Weight | 186.21 g/mol | [1][3][4][6] |

| Purity | 97% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Comparative Physicochemical Properties of Isomeric Pyrazole Carbaldehydes

| Property | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₉ClN₂O |

| Molecular Weight | 186.21 g/mol | 220.65 g/mol |

| Appearance | Solid | White to light yellow solid |

| Melting Point | Data not available | 145-148 °C |

| Boiling Point | Data not available | 356.1 °C (calculated) |

| Solubility | Data not available | Good solubility in DMSO and acetone |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The proposed synthetic pathway for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde involves the formylation of the precursor, 1-methyl-3-phenyl-1H-pyrazole.

Proposed Synthesis of 1-Methyl-3-phenyl-1H-pyrazole (Precursor)

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one → 5-Chloro-3-methyl-1-phenyl-1H-pyrazole → 3-Methyl-1-phenyl-1H-pyrazole → 1-Methyl-3-phenyl-1H-pyrazole

Protocol: The synthesis of 1-methyl-3-phenyl-1H-pyrazole can be achieved in a multi-step process starting from the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent chlorination followed by reduction and methylation would yield the desired precursor.

Experimental Protocol for Vilsmeier-Haack Formylation

Reaction: 1-Methyl-3-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Materials:

-

1-Methyl-3-phenyl-1H-pyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Formylation: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). For less reactive substrates, gentle heating (e.g., to 70-80 °C) might be necessary.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

References

- 1. 864068-96-2|1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBALDEHYDE | 864068-96-2 [chemicalbook.com]

- 3. 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde – Biotuva Life Sciences [biotuva.com]

- 4. CAS 864068-96-2 | 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde - Synblock [synblock.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the ¹H NMR Spectral Data of a Phenylpyrazole Carbaldehyde Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite extensive searches, specific ¹H NMR spectral data for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde could not be located in the available literature. The following guide is based on the spectral data of a closely related isomer, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde , and general experimental protocols for similar compounds. This information is intended to provide a representative understanding of the spectroscopic characteristics of this class of molecules.

Introduction

Pyrazole carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds. The specific substitution pattern on the pyrazole ring significantly influences the chemical and physical properties of the molecule, including its spectroscopic signature. This guide provides a detailed overview of the ¹H NMR spectral characteristics of a representative phenylpyrazole carbaldehyde, offering insights into the expected spectral features of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Spectroscopic Data of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde

The ¹H NMR spectral data for the related isomer, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, is summarized below. The data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[1][2][3]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.61 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | 7.81 | Doublet (J = 8.1 Hz) | 2H | Aromatic protons (Ar-H) |

| 3 | 7.46 | Doublet (J = 8.1 Hz) | 2H | Aromatic protons (Ar-H) |

| 4 | 7.23 | Doublet (J = 7.3 Hz) | 1H | Aromatic proton (Ar-H) |

| 5 | 7.04 | Doublet (J = 8.3 Hz) | 2H | Aromatic protons (Ar-H) |

| 6 | 6.93 | Doublet (J = 8.3 Hz) | 2H | Aromatic protons (Ar-H) |

| 7 | 2.34 | Singlet | 3H | o-tolyloxy methyl protons (-CH₃) |

| 8 | 2.22 | Singlet | 3H | Pyrazole methyl protons (-CH₃) |

Experimental Protocols

The following is a general procedure for the synthesis of pyrazole carbaldehydes, based on methods reported for similar compounds.

General Synthesis of a Pyrazole Carbaldehyde Derivative

A common method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Materials:

-

A substituted pyrazole

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)

-

Aqueous sodium bicarbonate or sodium hydroxide solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. This mixture forms the Vilsmeier reagent.

-

To this mixture, add the substituted pyrazole, either neat or dissolved in a suitable solvent, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base solution (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure pyrazole carbaldehyde.

Workflow and Characterization

The general workflow for the synthesis and characterization of a pyrazole carbaldehyde is outlined below.

Caption: General workflow for the synthesis and characterization of pyrazole carbaldehydes.

The logical relationship for the structural elucidation using spectroscopic methods is as follows:

Caption: Logical flow for structural elucidation using spectroscopic data.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages spectral data from the closely related structural isomer, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and its derivatives. This comparative approach allows for a robust estimation and interpretation of the chemical shifts for the target compound.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde have been estimated based on the analysis of its structural features and comparison with experimentally determined data for analogous compounds. The table below presents the predicted chemical shifts for each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Estimation |

| Pyrazole Ring | ||

| C3 | ~152 | Attached to the electron-withdrawing phenyl group. |

| C4 | ~110 | Shielded by the adjacent carbon atoms. |

| C5 | ~140 | Attached to the electron-withdrawing carbaldehyde group. |

| Substituents | ||

| N-CH₃ | ~38 | Typical range for an N-methyl group on a pyrazole ring. |

| CHO | ~185 | Characteristic chemical shift for an aldehyde carbon. |

| Phenyl Ring | ||

| C1' (ipso) | ~132 | Quaternary carbon attached to the pyrazole ring. |

| C2'/C6' (ortho) | ~126 | |

| C3'/C5' (meta) | ~129 | |

| C4' (para) | ~128 |

Comparative 13C NMR Data of a Structural Isomer

To provide a strong basis for the estimations, the experimental 13C NMR data for a closely related isomer, 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is presented below. This data was obtained from the supplementary information of a peer-reviewed publication and serves as a valuable reference.[1]

| Carbon Atom | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ |

| Pyrazole Ring | |

| C3 | 151.2 |

| C4 | 123.1 |

| C5 | 138.3 |

| Substituents | |

| CH₃ (on C3) | 13.8 |

| CHO | 186.2 |

| Phenyl Ring (on N1) | |

| C1' (ipso) | 138.1 |

| C2'/C6' (ortho) | 126.3 |

| C3'/C5' (meta) | 129.5 |

| C4' (para) | 129.6 |

| Thiophenyl Ring | |

| C1'' (ipso) | 133.0 |

| C2''/C6'' (ortho) | 130.3 |

| C3''/C5'' (meta) | 130.0 |

| C4'' (para) | 132.5 |

Experimental Protocols

Proposed Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

A plausible synthetic route for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is via the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Reaction Scheme:

1-methyl-3-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Detailed Methodology:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) with constant stirring. The reaction is exothermic and should be controlled carefully. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-methyl-3-phenyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction and Purification: The product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

13C NMR Spectroscopic Analysis

Methodology for Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 1-2 Hz. Phase and baseline correct the resulting spectrum.

-

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Experimental Workflow

Caption: Workflow for synthesis and 13C NMR analysis.

References

FT-IR analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde functional groups

An In-depth Guide to the FT-IR Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Introduction

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with methyl, phenyl, and carbaldehyde (aldehyde) groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. It provides crucial information about the presence, bonding, and chemical environment of functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

This technical guide provides a comprehensive overview of the FT-IR analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide covers the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups

The structure of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde contains several key functional groups, each with characteristic vibrational modes that can be identified using FT-IR spectroscopy:

-

Aldehyde Group (-CHO): This group is defined by a strong carbonyl (C=O) stretch and a unique aldehydic carbon-hydrogen (C-H) stretch.

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its key vibrations include C=N, C=C, and N-N stretching modes, as well as ring deformation vibrations.

-

Phenyl Group (-C₆H₅): An aromatic ring whose vibrations include aromatic C=C stretching, C-H stretching, and characteristic out-of-plane C-H bending modes that can indicate substitution patterns.

-

Methyl Group (-CH₃): An aliphatic group with characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Theoretical FT-IR Spectral Data

The vibrational frequencies of the functional groups in 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde can be predicted based on data from similar compounds and established correlation charts. The conjugation of the aldehyde group with the pyrazole ring and the aromatic nature of the phenyl and pyrazole rings significantly influence the exact positions of these absorption bands.

The quantitative data for the expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on the phenyl and pyrazole rings.[1][2] |

| Methyl C-H | Asymmetric & Symmetric Stretching | 3000 - 2850 | Medium | Aliphatic C-H bonds in the methyl group.[3] |

| Aldehyde C-H | Stretching (Fermi Resonance) | 2850 - 2700 | Weak to Medium | Often appears as two distinct bands, with one near 2720 cm⁻¹ being highly diagnostic for aldehydes.[4][5] |

| Aldehyde C=O | Stretching | 1710 - 1685 | Strong | The frequency is lowered from a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to conjugation with the pyrazole ring.[3][4] |

| Pyrazole & Phenyl C=C | Ring Stretching | 1625 - 1430 | Medium to Strong | A series of bands representing the stretching vibrations within the aromatic rings.[1] |

| Pyrazole C=N | Stretching | 1655 - 1550 | Medium to Strong | Characteristic stretching vibration of the imine group within the pyrazole ring.[1] |

| Methyl C-H | Bending (Asymmetric & Symmetric) | 1470 - 1370 | Medium | Deformation vibrations of the methyl group. |

| C-N | Stretching | 1290 - 1200 | Medium | Stretching vibration of the carbon-nitrogen bonds in the pyrazole ring.[1][6] |

| N-N | Stretching | ~1110 | Medium to Weak | Stretching vibration of the nitrogen-nitrogen bond within the pyrazole ring.[1] |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | Strong absorptions whose positions are indicative of the substitution pattern on the phenyl ring.[7] |

Experimental Protocol: KBr Pellet Method

This section details a standard methodology for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Spatula

-

Pellet press with die set

-

FT-IR Spectrometer

-

Infrared lamp (optional, for drying)

Procedure:

-

Drying: Gently grind approximately 100-200 mg of KBr powder in the agate mortar to a fine consistency. If necessary, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which shows a broad absorption band around 3400 cm⁻¹.

-

Sample Preparation: Add 1-2 mg of the solid 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde sample to the ground KBr in the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Mixing: Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality spectrum.

-

Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Distribute the powder evenly. Assemble the die and place it in the hydraulic press.

-

Evacuation: Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

-

Pressing: Gradually apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, transparent matrix.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the transparent or translucent KBr pellet. A high-quality pellet should be clear and free of cracks.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software to produce the final transmittance or absorbance spectrum.

Workflow and Data Interpretation

The process of analyzing a compound using FT-IR spectroscopy follows a logical progression from sample preparation to final structural confirmation. The following diagram illustrates this workflow.

Caption: Logical workflow for the FT-IR analysis of a solid organic compound.

Interpreting the Spectrum:

-

Diagnostic Region (4000-1300 cm⁻¹):

-

> 3000 cm⁻¹: Look for weak, sharp peaks characteristic of aromatic C-H stretching.[1]

-

3000-2850 cm⁻¹: Identify peaks from the methyl C-H stretching.[3]

-

2850-2700 cm⁻¹: The presence of two weak bands in this region is a strong indicator of the aldehyde C-H group.[4]

-

~1700 cm⁻¹: A very strong, sharp peak should be present, corresponding to the conjugated C=O stretch of the aldehyde. Its position below 1710 cm⁻¹ confirms conjugation.[2]

-

1625-1430 cm⁻¹: Expect a series of medium-to-strong peaks from the C=C and C=N stretching vibrations of the pyrazole and phenyl rings.[1]

-

-

Fingerprint Region (< 1300 cm⁻¹):

-

This region contains complex vibrations, including C-N and N-N stretching, as well as various bending modes. While difficult to assign individually, the overall pattern is unique to the molecule.

-

Look for strong C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the substitution pattern of the phenyl ring.[7]

-

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. By identifying the characteristic absorption frequencies of its aldehyde, pyrazole, phenyl, and methyl functional groups, researchers can confirm the molecular structure, assess purity, and gain insights into the electronic environment of the molecule. A systematic approach, involving proper sample preparation, data acquisition, and careful interpretation of the diagnostic and fingerprint regions of the spectrum, ensures accurate and reliable characterization critical for applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Putative Crystal Structure and Molecular Geometry of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde has not been experimentally determined and reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis of closely related pyrazole derivatives to infer the likely structural characteristics of the title compound. The experimental data provided is from these analogous structures and serves as a reference for future experimental work.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to their three-dimensional structure, including the conformation of substituent groups and the intermolecular interactions they form in the solid state. This guide provides a detailed overview of the anticipated crystal structure and molecular geometry of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde by examining crystallographic data from structurally similar molecules. Understanding these structural features is paramount for rational drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Related Pyrazole Derivatives

To predict the crystallographic parameters of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, we have summarized the data from several analogous compounds. These molecules share the core 1-phenyl-pyrazole scaffold with variations in substitution at other positions. The data presented in the following tables are essential for establishing a baseline for expected unit cell dimensions, space group, and refinement statistics.

Table 1: Crystal Data and Structure Refinement for Related Pyrazole Derivatives

| Parameter | 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[1][2] | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] | methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4] | 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[5][6] |

| Chemical Formula | C₁₅H₁₃N₃O | C₁₇H₁₄N₂O₂ | C₁₁H₁₀N₂O₃ | C₁₈H₁₆N₂O₂ |

| Formula Weight | 251.28 | 278.30 | 218.2 | 292.33 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.5807 (8) | 8.6207 (1) | 9.5408 (16) | Not Specified |

| b (Å) | 15.1720 (13) | 7.1695 (1) | 9.5827 (16) | Not Specified |

| c (Å) | 8.7370 (8) | 22.9228 (3) | 11.580 (2) | Not Specified |

| β (º) | 93.6180 (11) | 99.168 (1) | 105.838 (3) | Not Specified |

| Volume (ų) | 1267.46 (19) | 1398.67 (3) | 1018.5 (3) | Not Specified |

| Z | 4 | 4 | 4 | Not Specified |

| Temperature (K) | 150 | 100 | 130 (2) | Not Specified |

| Radiation | Mo Kα | Mo Kα | Mo Kα | Not Specified |

| R[F² > 2σ(F²)] | 0.044 | 0.044 | Not Specified | Not Specified |

| wR(F²) | 0.114 | 0.127 | Not Specified | Not Specified |

| Goodness-of-fit (S) | 1.07 | 1.06 | Not Specified | Not Specified |

Inferred Molecular Geometry

Based on the analysis of related structures, the molecular geometry of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is expected to exhibit several key features. The central pyrazole ring is anticipated to be essentially planar. However, significant torsion will likely exist between the pyrazole ring and the phenyl substituent at the N1 and C3 positions due to steric hindrance.

Table 2: Key Dihedral Angles in Related Pyrazole Derivatives

| Compound | Dihedral Angle (°) |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[1][2] | Phenyl ring to pyrazole ring: 34.95 (5) |

| 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] | Phenyl ring to pyrazole ring: 45.99 (4) |

| methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4] | Phenyl ring to pyrazole ring: 60.83 (5) |

| 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[5][6] | Phenyl ring to pyrazole ring: 22.68 (8) |

The dihedral angle between the phenyl ring at the C3 position and the pyrazole core will be a critical determinant of the molecule's overall conformation. The aldehyde group at C5 is expected to be nearly coplanar with the pyrazole ring to maximize conjugation, although minor twisting may occur to alleviate steric strain with adjacent substituents.

References

- 1. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde and related pyrazole derivatives. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its empirical determination. It includes general solubility profiles for structurally similar compounds, a detailed experimental protocol for solubility assessment, and a workflow diagram to guide the experimental process.

Introduction to Pyrazole Derivatives and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that form the backbone of many pharmaceutical agents and agrochemicals. Their therapeutic and biological activities are intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and efficacy. 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a member of this class, is a versatile intermediate in organic synthesis.[1] Understanding its solubility in various common laboratory solvents is paramount for its effective use in research and development.

Generally, pyrazole compounds exhibit greater solubility in organic solvents compared to aqueous media.[2][3] The lipophilicity of the pyrazole ring, which is less than that of a benzene ring, contributes to this characteristic.[4] The presence of functional groups, such as the carbaldehyde group in the title compound, can further influence solubility through potential hydrogen bonding interactions.

General Solubility Profile of Pyrazole Derivatives

| Solvent | Compound Class | General Solubility | Reference |

| Water | Pyrazole | Limited | [2] |

| Water | 4-nitro-1H-pyrazole | Limited | [3] |

| Ethanol | Pyrazole | Soluble | [2] |

| Ethanol | 4-nitro-1H-pyrazole | Soluble | [3] |

| Methanol | Pyrazole | Soluble | [2] |

| Acetone | Pyrazole | Soluble | [2] |

| Acetone | 4-nitro-1H-pyrazole | Soluble | [3] |

| Chloroform | 4-nitro-1H-pyrazole | Soluble | [3] |

Note: This table provides a general guide. The actual solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a solid organic compound, such as 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, in a given solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials:

-

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration measurement

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette. It is crucial not to disturb the solid at the bottom.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Caption: Experimental workflow for determining compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[2]

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

-

pH (for aqueous solutions): If the compound has ionizable groups, the pH of the aqueous solution can significantly affect its solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While specific quantitative solubility data for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol and understanding the general solubility trends of pyrazole derivatives, scientists and drug development professionals can effectively characterize this compound for their specific applications. The provided workflow diagram serves as a clear visual aid for the experimental process, ensuring a systematic and reproducible approach to solubility determination.

References

A Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] This technical guide focuses on 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a member of this versatile class of heterocyclic compounds. While direct literature on this specific regioisomer is limited, this document provides a comprehensive overview based on established synthetic methodologies, structure-activity relationships of analogous compounds, and the broad therapeutic landscape of the pyrazole scaffold. The aldehyde functionality at the 5-position serves as a versatile synthetic handle for the development of novel therapeutic agents.

Chemical Properties and Data

The chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde can be inferred from closely related analogs. Key physical and chemical data for representative pyrazole carbaldehydes are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | C₁₁H₁₀N₂O | 186.21 | Solid | Not available |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | 220.66 | White to light yellow solid | 145-148 |

| 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₁₀N₂O₂ | 202.21 | Not available | Not available |

Table 1: Physicochemical data of selected pyrazole carbaldehyde derivatives.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

General Experimental Protocol for the Synthesis of Pyrazole Carbaldehydes via Vilsmeier-Haack Reaction:

-

Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add phosphoryl chloride (POCl₃) dropwise with stirring. The reaction is typically performed in a suitable solvent like dichloromethane or used neat.

-

Formylation: To the prepared Vilsmeier reagent, add the corresponding pyrazole precursor (e.g., 1-methyl-3-phenyl-1H-pyrazole) portion-wise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., reflux) for a specified period to ensure complete formylation. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice or into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess reagents.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole carbaldehyde.[7]

Caption: Synthetic workflow for pyrazole-5-carbaldehyde.

Potential Biological Activities and Signaling Pathways

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The introduction of a carbaldehyde group provides a key site for further chemical modifications to modulate these activities.

1. Anti-inflammatory Activity:

Many pyrazole derivatives function as potent anti-inflammatory agents.[3] Some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The potential mechanism involves the blockade of prostaglandin synthesis.

Caption: Inhibition of the COX pathway by pyrazole derivatives.

2. Anticonvulsant Activity:

Derivatives of pyrazole carbaldehydes, particularly hydrazones, have shown promising anticonvulsant effects.[5] While the exact mechanisms are often multifaceted, potential pathways include modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.

References

- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 6. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O2 | CID 687977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Biological Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for the design of potent and selective inhibitors of various biological targets. The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its successful application in drug discovery. This technical guide provides a comprehensive overview of the key biological targets of pyrazole-based compounds, presenting quantitative bioactivity data, detailed experimental protocols for target engagement, and visualizations of relevant signaling pathways and experimental workflows.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Pyrazole-based compounds have emerged as a significant class of protein kinase inhibitors, with several approved drugs and numerous candidates in clinical development.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a key strategy in cancer therapy to cut off the blood supply to tumors.

Table 1: Inhibitory Activity of Pyrazole-Based Compounds against VEGFRs

| Compound | Target Kinase | IC50 (nM) | Assay System | Reference |

| Axitinib | VEGFR1 | 0.1 | Cell-free | [1][2] |

| VEGFR2 | 0.2 | Cell-free | [1][2][3] | |

| VEGFR3 | 0.1-0.3 | Cell-free | [1][2] | |

| Compound 42 | VEGFR2 | 44 | Kinase assay | [3] |

| Flubendazole | VEGFR2 | 470 | Kinase assay | [4] |

Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers.

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against EGFR

| Compound | IC50 (µM) | Target Cell Line | Reference |

| Compound 11 | 0.083 (enzyme) | HT-29 | [5] |

| Compound 6g | 0.024 (enzyme) | - | [6] |

Other Cancer-Related Protein Kinases

The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other protein kinases implicated in cancer.

Table 3: Inhibitory Activity of Pyrazole-Based Compounds against Various Protein Kinases

| Compound | Target Kinase | IC50/Ki (nM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | [7] |

| Compound 3 | ALK | 2.9 | [7] |

| Compound 6 | Aurora A | 160 | [7] |

| AT7519 | CDK1/CDK2 | - | [8] |

| Prexasertib | CHK1 | <1 | [6] |

Experimental Protocols: Protein Kinase Inhibition Assays

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test pyrazole-based compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[7]

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[7]

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[7]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test pyrazole-based compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the pyrazole inhibitor at various concentrations for a specific time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield a substituted alkene. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The use of pyrazole aldehydes, such as 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, in Knoevenagel condensations provides a versatile route to novel heterocyclic compounds with potential therapeutic applications. These products can serve as key intermediates in the synthesis of more complex molecular architectures.

These application notes provide a detailed protocol for the Knoevenagel condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde with active methylene compounds. The provided methodologies are based on established procedures for structurally similar pyrazole aldehydes and offer a starting point for further optimization.

General Reaction Scheme

The Knoevenagel condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde with an active methylene compound, such as malononitrile, proceeds as follows:

Caption: General scheme of the Knoevenagel condensation reaction.

Experimental Data

Table 1: Knoevenagel Condensation of Various Pyrazole Aldehydes with Malononitrile [1]

| Entry | Pyrazole Aldehyde (ArCHO) | Time (min) | Yield (%) |

| 1 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 10 | 92 |

| 2 | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 12 | 90 |

| 3 | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 10 | 94 |

| 4 | 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 15 | 88 |

| 5 | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 10 | 95 |

| 6 | 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 20 | 85 |

| 7 | 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | 18 | 87 |

Reaction conditions: Pyrazole aldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (20 mol%), water:ethanol (1:1, 10 mL), reflux.[1]

Experimental Protocols

The following protocol is a general procedure adapted from the Knoevenagel condensation of pyrazole-4-carbaldehydes with malononitrile and may require optimization for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.[1]

Materials:

-

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

To a 50 mL round-bottom flask, add 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (1 mmol) and the active methylene compound (1 mmol).

-

Add 10 mL of a 1:1 (v/v) mixture of water and ethanol to the flask.

-

Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

-

Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and n-hexane as the eluent).

-

Upon completion of the reaction (typically within 10-20 minutes, based on analogous reactions), remove the heat source and allow the mixture to cool to room temperature.[1]

-

Filter the resulting solid precipitate using a Büchner funnel and wash it with cold water.

-

Dry the collected solid to obtain the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the Knoevenagel condensation catalyzed by a weak base like ammonium carbonate.

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Knoevenagel condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Caption: Experimental workflow for the Knoevenagel condensation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact with the reagents and products.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Knoevenagel condensation offers an efficient and straightforward method for the synthesis of novel α,β-unsaturated compounds derived from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. The provided protocol, based on established procedures for similar pyrazole aldehydes, serves as a valuable starting point for researchers. The resulting products can be utilized as versatile building blocks in the development of new pharmaceutical agents and other functional materials. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Synthesis of Novel Schiff Bases from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. The Schiff bases synthesized from pyrazole aldehydes have shown promise as antimicrobial and anticancer agents. These protocols are intended to serve as a guide for researchers in the exploration and development of new therapeutic agents.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. The biological activity of Schiff bases can be tuned by the appropriate selection of the aldehyde and amine precursors. Pyrazole aldehydes are particularly interesting building blocks due to the inherent pharmacological properties of the pyrazole nucleus. The combination of the pyrazole moiety and the azomethine linkage in a single molecule can lead to compounds with enhanced biological activities, including antimicrobial and anticancer effects.[1][2] This document outlines the synthesis of the precursor aldehyde, the subsequent synthesis of Schiff bases, and protocols for evaluating their potential as therapeutic agents.

Synthesis of the Precursor: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

The synthesis of the key intermediate, 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, can be achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. While the Vilsmeier-Haack reaction on 1-phenyl-3-methyl-5-pyrazolone typically yields the 4-formyl derivative, specific reaction conditions or starting materials can direct the formylation to the 5-position. An alternative approach involves the synthesis of the pyrazole ring with the formyl precursor already in place.

Experimental Protocol: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (General Method)

This protocol is a general representation based on the Vilsmeier-Haack formylation of related pyrazole precursors.

Materials:

-

1-methyl-3-phenyl-1H-pyrazole (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve the 1-methyl-3-phenyl-1H-pyrazole in dichloromethane (CH₂Cl₂) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Novel Schiff Bases

The synthesis of Schiff bases from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is typically a straightforward condensation reaction with a primary amine. The reaction is often catalyzed by a small amount of acid and is carried out in a suitable solvent, such as ethanol, with heating.

General Experimental Protocol: Synthesis of Pyrazole Schiff Bases

Materials:

-

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

-

Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add the substituted primary amine (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (around δ 8-10 ppm).

Synthesis Workflow

Caption: General workflow for the synthesis of novel Schiff bases.

Applications in Drug Development

Pyrazole-based Schiff bases are actively being investigated for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole Schiff base derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation or the induction of apoptosis. The specific activity can be modulated by the nature of the substituents on both the pyrazole and the amine-derived portions of the molecule.

Table 1: Illustrative Anticancer Activity of Pyrazole-Based Schiff Bases (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Py-SB-1 | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |

| Py-SB-2 | HeLa (Cervical) | 12.3 | Cisplatin | 9.8 |

| Py-SB-3 | A549 (Lung) | 15.7 | Doxorubicin | 2.5 |

| Py-SB-4 | HepG2 (Liver) | 10.2 | 5-Fluorouracil | 7.6 |

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole Schiff bases have demonstrated promising activity against a range of bacteria and fungi. The imine group is often crucial for their antimicrobial action, potentially by interfering with microbial cell wall synthesis or other essential cellular processes.

Table 2: Illustrative Antimicrobial Activity of Pyrazole-Based Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference Compound | MIC (µg/mL) |

| Py-SB-A | 16 | 32 | 64 | Ciprofloxacin | 8 |

| Py-SB-B | 8 | 16 | 32 | Fluconazole | 16 |

| Py-SB-C | 32 | 64 | 128 | Ciprofloxacin | 8 |

| Py-SB-D | 16 | 32 | 32 | Fluconazole | 16 |

Note: The data in this table is illustrative and represents typical values found for various pyrazole Schiff bases. Specific data for derivatives of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is not available in the cited literature.[1][2]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Workflow

Caption: Workflow for determining in vitro anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well microplate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-